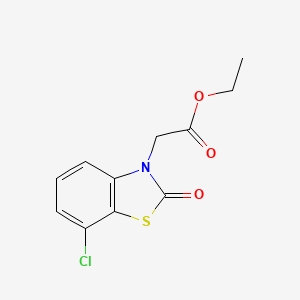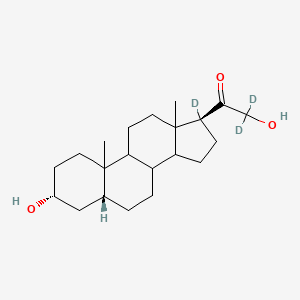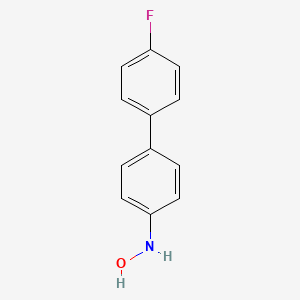
(1,1'-Biphenyl)-4-amine, 4'-fluoro-N-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1’-Biphenyl)-4-amine, 4’-fluoro-N-hydroxy- is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with an amine group at the 4-position of one phenyl ring and a fluoro-N-hydroxy group at the 4’-position of the other phenyl ring. Biphenyl derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-4-amine, 4’-fluoro-N-hydroxy- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Amine Group: The amine group can be introduced via nitration followed by reduction. For example, nitration of biphenyl can be achieved using nitric acid, followed by reduction with a suitable reducing agent like tin(II) chloride.
Introduction of Fluoro-N-hydroxy Group: The fluoro-N-hydroxy group can be introduced through electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) and subsequent hydroxylation.
Industrial Production Methods
Industrial production methods for (1,1’-Biphenyl)-4-amine, 4’-fluoro-N-hydroxy- may involve large-scale reactions using continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(1,1’-Biphenyl)-4-amine, 4’-fluoro-N-hydroxy- can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The fluoro-N-hydroxy group can be reduced to form fluoroamine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Fluoroamine derivatives.
Substitution: Substituted biphenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
(1,1’-Biphenyl)-4-amine, 4’-fluoro-N-hydroxy- is used as a building block in organic synthesis for the development of new materials and compounds with desired properties.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving biphenyl derivatives.
Medicine
Industry
In the industrial sector, (1,1’-Biphenyl)-4-amine, 4’-fluoro-N-hydroxy- can be used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (1,1’-Biphenyl)-4-amine, 4’-fluoro-N-hydroxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The amine and fluoro-N-hydroxy groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
(1,1’-Biphenyl)-4-amine: Lacks the fluoro-N-hydroxy group, which may result in different reactivity and applications.
(1,1’-Biphenyl)-4-fluoro: Lacks the amine and N-hydroxy groups, leading to different chemical properties and uses.
(1,1’-Biphenyl)-4-hydroxy:
Uniqueness
(1,1’-Biphenyl)-4-amine, 4’-fluoro-N-hydroxy- is unique due to the presence of both amine and fluoro-N-hydroxy groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
67764-17-4 |
|---|---|
Fórmula molecular |
C12H10FNO |
Peso molecular |
203.21 g/mol |
Nombre IUPAC |
N-[4-(4-fluorophenyl)phenyl]hydroxylamine |
InChI |
InChI=1S/C12H10FNO/c13-11-5-1-9(2-6-11)10-3-7-12(14-15)8-4-10/h1-8,14-15H |
Clave InChI |
IULOHIPZNLKUSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)F)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B13408381.png)
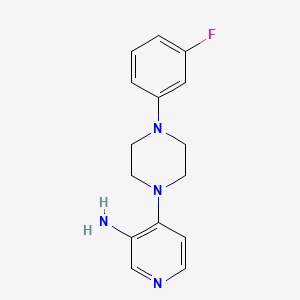
![6-Amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13408390.png)
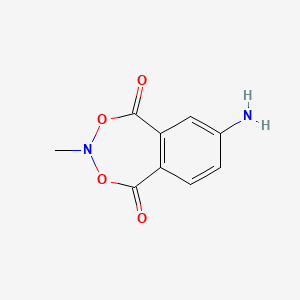
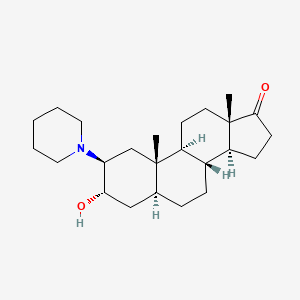
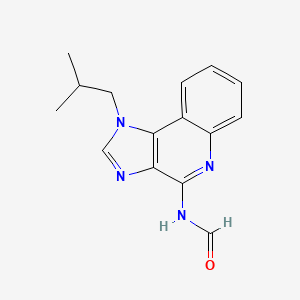
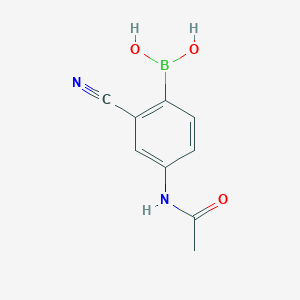
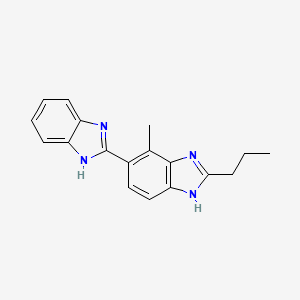
![[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B13408432.png)
![5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one](/img/structure/B13408440.png)
